molecular formula C4H7N B3280412 2-Azabicyclo[2.1.0]pentane CAS No. 71477-28-6

2-Azabicyclo[2.1.0]pentane

Cat. No.: B3280412
CAS No.: 71477-28-6
M. Wt: 69.11 g/mol
InChI Key: DAPJDNAXUNPBRZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.0]pentane is a strained, saturated organic compound featuring a bicyclic scaffold that incorporates a nitrogen atom at the second bridgehead position. This structure is characterized by its significant ring strain and high energy content, a property shared with its well-known carbon analogue, bicyclo[2.1.0]pentane (housane) . The fusion of cyclopropane and cyclobutane rings in a cis configuration confers unique reactivity, making this azabicyclic system a valuable intermediate in organic synthesis and a compelling motif in drug discovery . Researchers utilize this strained bicyclo[2.1.0]pentane framework as a bioisostere, particularly for replacing para-substituted benzene rings or as a sp3-rich scaffold to improve the physicochemical properties of drug candidates . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.1.0]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-2-5-4(1)3/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPJDNAXUNPBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azabicyclo 2.1.0 Pentane and Its Derivatives

Early Preparative Routes to Bicyclo[2.1.0]pentane Core Structures

Initial synthetic efforts toward the bicyclo[2.1.0]pentane framework, also known as housane, laid the groundwork for accessing its heterocyclic counterparts. These early methods often relied on high-energy transformations to generate the strained bicyclic system.

A foundational method for the synthesis of the bicyclo[2.1.0]pentane core involves the thermal or photochemical decomposition of diazabicyclo precursors. orgsyn.orgwikipedia.org Specifically, the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene has been a well-established route to bicyclo[2.1.0]pentane. orgsyn.orgwikipedia.org This reaction proceeds through the extrusion of nitrogen gas, leading to the formation of the desired strained carbocycle. nist.gov The first reported synthesis of housane in 1957 utilized this pyrolysis approach. wikipedia.org

Photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene also yields bicyclo[2.1.0]pentane. orgsyn.orgwikipedia.orgbeilstein-archives.org The photochemical denitrogenation can proceed through different mechanisms depending on whether it is a direct irradiation or a triplet-sensitized reaction, which can influence the stereochemical outcome of the product. nih.govacs.org While these methods are effective for the parent carbocycle, their application to the synthesis of the 2-azabicyclo[2.1.0]pentane core is less direct and often requires subsequent functional group manipulations.

Another classical approach to the bicyclo[2.1.0]pentane skeleton is the addition of methylene (B1212753) to cyclobutene (B1205218). orgsyn.orgwikipedia.org This reaction, a form of cyclopropanation, directly constructs the fused three-membered ring onto the four-membered ring. The methylene can be generated from various precursors, such as diazomethane, often with the aid of a catalyst like copper(I) chloride. thieme.com The efficiency of this cyclopropanation can be influenced by the strain of the cyclobutene precursor, with more strained systems sometimes leading to higher yields. thieme.com

Modern Catalytic Strategies for this compound Construction

More recent synthetic strategies have focused on the development of catalytic methods that allow for more controlled and efficient access to the this compound system and its derivatives. These methods often offer advantages in terms of yield, selectivity, and functional group tolerance.

The intramolecular cyclopropanation of suitably functionalized precursors has emerged as a powerful tool for the synthesis of bicyclic systems. In the context of this compound derivatives, this has been demonstrated in the synthesis of this compound-5-carboxylic acid. digitellinc.com A key step in this synthesis involves a cyclopropanation that was optimized by testing various catalysts, including Rh₂(OAc)₄, Pd(OAc)₂, CuCl, and Cu(acac)₂. digitellinc.com This highlights the importance of catalyst screening to achieve viable yields for these challenging transformations. Furthermore, rhodium- and ruthenium-catalyzed intramolecular cyclopropanations of diazo compounds are well-established methods for forming bicyclic cyclopropane-fused ring systems, which are structurally analogous to the this compound core. researchgate.netbeilstein-journals.org

A variety of 2-azabicyclo[2.1.0]pentanes have also been synthesized through the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids. This method involves a 4-exo-tet cyclization to form the desired bicyclic structure. elsevierpure.com

A sophisticated and stereoselective approach to highly functionalized bicyclo[2.1.0]pentanes, which can be conceptually extended to their aza-analogs, involves a two-step sequence. acs.orgresearchgate.netresearchgate.netresearchgate.net This method utilizes a silver- or gold-catalyzed cyclopropenation of alkynes with aryldiazoacetates to form cyclopropenes. acs.orgresearchgate.netresearchgate.netresearchgate.net This is followed by an intermolecular [2+2] photocycloaddition reaction with an electron-deficient alkene. acs.orgresearchgate.netresearchgate.netresearchgate.net The photocycloaddition is highly diastereoselective and can proceed with enantioretention when enantioenriched cyclopropenes are used. acs.orgresearchgate.net Gold(I) complexes, in particular, are known to be effective catalysts for the activation of alkynes towards nucleophilic attack and can be used to generate gold(I) carbenes for cyclopropanation reactions. scienceopen.comscispace.comacs.orgacs.orgnih.gov Silver catalysts are also known to promote various cyclization reactions under mild conditions. qtanalytics.inresearchgate.net

Stereoselective and Diastereoselective Synthesis of Substituted 2-Azabicyclo[2.1.0]pentanes

The biological activity of many molecules is highly dependent on their stereochemistry. Consequently, the development of stereoselective and diastereoselective methods for the synthesis of substituted 2-azabicyclo[2.1.0]pentanes is of great importance.

The synthesis of an optically active this compound has been achieved using a p-tolylsulfinyl group as a chiral auxiliary. elsevierpure.comelsevierpure.com This approach allows for the control of stereochemistry during the formation of the bicyclic ring system. The development of stereoselective synthesis pathways for derivatives such as this compound-3-carboxylic acid is also an active area of research. smolecule.com

A highly stereoselective catalytic strategy has been developed for synthesizing polysubstituted housanes (bicyclo[2.1.0]pentanes) with the potential for creating up to three contiguous all-carbon-quaternary centers. rsc.orgchemrxiv.org This method relies on a visible-light-mediated reaction that proceeds under mild conditions. rsc.orgchemrxiv.org Such strategies could potentially be adapted for the stereoselective synthesis of substituted 2-azabicyclo[2.1.0]pentanes. The diastereoselective synthesis of bicyclo[2.1.0]pentane carboxylic acids has also been reported, providing a foundation for the synthesis of stereochemically defined 2-aza-analogs. semanticscholar.org

Ring Expansion Pathways from Smaller Nitrogen Heterocycles

Ring expansion strategies provide a powerful method for constructing larger, more complex heterocyclic systems from readily available smaller rings. The transformation of four-membered azetidine (B1206935) rings, in particular, can proceed through highly strained bicyclic intermediates like the this compound system.

The synthesis of five-membered nitrogen heterocycles (pyrrolidines) can be achieved through the ring expansion of azetidine derivatives. This process often involves the in-situ formation of a transient 1-azoniabicyclo[2.1.0]pentane (also known as this compound cation) intermediate. researchgate.netarkat-usa.org For instance, the treatment of 2-(α-hydroxyalkyl)azetidines with reagents like thionyl chloride or methanesulfonyl chloride generates an intermediate with a good leaving group. arkat-usa.org Subsequent intramolecular cyclization leads to the formation of the bicyclic azetidinium ion. Due to its high ring strain, this intermediate is not typically isolated but is readily attacked by nucleophiles. arkat-usa.orgnih.gov

A notable example involves the treatment of enantiopure 2-hydroxyalkylazetidine with N,N-diethylaminosulfur trifluoride (DAST), which induces a rearrangement to form 3-fluoropyrrolidines. arkat-usa.org This stereospecific reaction proceeds through a 1-azabicyclo[2.1.0]pentane intermediate that is then opened by a fluoride (B91410) anion. The high strain energy of the 1-azabicyclo[2.1.0]pentane system contributes to its high reactivity and facilitates the ring expansion process. arkat-usa.org

The ring expansion of azetidinium intermediates is characterized by high degrees of regioselectivity and stereospecificity. The nucleophilic attack on the bicyclic azetidinium intermediate occurs preferentially at the bridgehead carbon atom. arkat-usa.org This regioselectivity dictates the substitution pattern of the resulting five-membered ring.

The stereochemistry of the starting azetidine is often preserved in the final pyrrolidine (B122466) product. For example, the rearrangement of 2-α-chloro- or 2-α-methanesulfonyloxyalkyl azetidines proceeds stereospecifically to yield highly substituted pyrrolidines as single isomers. arkat-usa.org This stereochemical control is a key feature of these ring enlargement processes, making them valuable for the synthesis of complex, stereodefined molecules. The mechanism ensures that the relative configuration of substituents is maintained, consistent with a process involving the formation and subsequent SN2-like opening of the bicyclic aziridinium (B1262131) ion. arkat-usa.org

Starting MaterialReagentIntermediateProductKey Feature
2-(α-hydroxyalkyl)azetidineSOCl₂ or MsCl1-Azoniabicyclo[2.1.0]pentane3-(Chloro- or methanesulfonyloxy)pyrrolidineStereospecific rearrangement
Enantiopure 2-hydroxyalkylazetidineDAST1-Azabicyclo[2.1.0]pentane3-FluoropyrrolidineRegioselective opening by fluoride

Skeletal Editing and Interconversion Strategies

Skeletal editing has emerged as a powerful paradigm for modifying core molecular scaffolds, allowing for efficient exploration of chemical space without resorting to de novo synthesis. escholarship.orgnih.gov This approach is particularly relevant for interconverting between valuable, three-dimensional bioisosteres like azabicyclo[2.1.1]hexanes (aza-BCHs) and bicyclo[1.1.1]pentanes (BCPs). acs.orgacs.org

A key strategy for scaffold hopping involves the conversion of 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes through a nitrogen-deleting skeletal edit. escholarship.orgvapourtec.comresearchgate.netchemrxiv.org This transformation effectively removes a nitrogen atom from the bicyclic core, creating a C-C bond and yielding the more strained BCP framework. acs.org The process addresses the challenge of forming sterically hindered carbon-carbon bonds. acs.org

Several reagents have been developed to facilitate this deamination. An O-diphenylphosphinylhydroxylamine-promoted N-atom deletion process has been shown to be highly efficient, with yields up to 99%. acs.org Other successful reagents include Levin's anomeric amide, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. researchgate.netrsc.org The choice of reagent can be critical to avoid the formation of undesired ring-opened diene byproducts, which can be a significant issue due to the high ring strain of both the starting material and the product. acs.orgacs.org This modular sequence provides access to a variety of privileged bridged bicycles relevant to pharmaceutical discovery. escholarship.orgnih.gov

Aza-BCH DerivativeDeamination ReagentBCP ProductYieldReference
1,5-disubstituted aza-BCHN-pivaloyloxy-N-alkoxyamide1,2-substituted BCPModerate acs.org
Multisubstituted aza-BCHO-diphenylphosphinylhydroxylamineMultisubstituted BCPUp to 99% acs.org
Trisubstituted aza-BCHLevin's reagent1,2,4-substituted BCP25% nih.gov

The 2-azabicyclo[2.1.1]hexane precursors required for nitrogen-deleting skeletal edits are often synthesized using intramolecular photochemical [2+2] cycloadditions. escholarship.orgnih.gov This method allows for the construction of the strained aza-BCH framework from more accessible, acyclic precursors. nih.gov

Typically, N-allyl enamides, formed from the condensation of allyl amines with ketones followed by protection, are irradiated to induce the cycloaddition. escholarship.orgnih.gov While traditional methods used medium-pressure mercury lamps, milder conditions employing visible light (e.g., blue LEDs) and a photoredox catalyst like Ir(ppy)₃ have been developed. escholarship.orgnih.gov This photochemical step is crucial for building molecular complexity and setting the stage for the subsequent skeletal editing. nih.gov The combination of photochemical cycloaddition followed by a deamination step constitutes a powerful sequence for converting simple starting materials into highly complex and pharmaceutically relevant BCP scaffolds. escholarship.orgvapourtec.comresearchgate.netchemrxiv.org

Enamide PrecursorLight SourceCatalystAza-BCH Product YieldReference
N-allyl enamide 2aHanovia Hg-lamp (200–400 nm)None95% escholarship.orgnih.gov
N-allyl enamide 2aBlue LED (450 nm)Ir(ppy)₃ (1 mol%)56% escholarship.orgnih.gov
N-allyl enamide 22aVapourtec UV-150 flow reactorNone79% (>5 g scale) escholarship.orgnih.gov

One-Pot Synthetic Protocols for Strain-Release Reagents

Strain-release reagents are highly valuable in organic synthesis for their ability to participate in ring-opening reactions that form complex molecules. nih.gov While one-pot syntheses for this compound itself are not widely reported, protocols for structurally related strained bicyclic systems, such as sulfone-substituted bicyclo[2.1.0]pentanes (housanes), have been developed. These methods highlight the feasibility of streamlined access to such reactive intermediates. nih.govresearchgate.net

An expedient one-pot procedure for the synthesis of 1-sulfonylbicyclo[2.1.0]pentane analogues has been reported, starting from readily available methyl sulfones and 4-chloro-1,2-epoxybutane. nih.gov The process involves the formation of a 3-sulfonylcyclobutanol intermediate mediated by a dialkylmagnesium reagent, followed by intramolecular cyclization. nih.govresearchgate.net This protocol can be performed on a gram scale and can be rendered stereospecific by using an enantiopure epoxide, providing access to optically active strain-release reagents. nih.gov The development of such one-pot procedures for nitrogen-containing analogues like this compound would be a significant advance, providing rapid access to these valuable synthetic building blocks.

Reactivity Profiles and Mechanistic Investigations of 2 Azabicyclo 2.1.0 Pentane Systems

Strain-Release Driven Transformations

The significant reactivity of 2-azabicyclo[2.1.0]pentane is largely attributed to its high ring strain energy. This stored energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, forming more stable structures. smolecule.comchemrxiv.org The strain arises from the fusion of a cyclopropane (B1198618) and an aziridine ring, resulting in significant bond angle distortion from ideal geometries.

Computational studies have highlighted the interplay between strain release and electronic delocalization in determining the reactivity of such systems. While this compound releases a substantial amount of strain energy upon nucleophilic ring-opening, this factor alone does not solely govern its reaction kinetics. nih.govchemrxiv.orgacs.org Delocalization effects within the transition state also play a crucial role. For instance, despite having a higher strain release energy than the smaller azabicyclo[1.1.0]butane system, their reactivities towards nucleophilic attack are predicted to be comparable due to differing degrees of electronic delocalization in their respective transition states. nih.govacs.org

These strain-release driven transformations are synthetically valuable, providing access to a variety of functionalized pyrrolidine (B122466) and cyclopentane (B165970) derivatives. The specific outcome of these reactions is often dependent on the nature of the activating agent or reactant, as well as the substitution pattern on the bicyclic core. chemrxiv.org

Isomerization and Rearrangement Processes

Thermal Isomerizations

Thermally induced rearrangements of bicyclo[2.1.0]pentane systems are well-documented, and their nitrogen-containing counterparts exhibit analogous behavior. Upon heating, this compound derivatives can undergo isomerization to form more stable unsaturated five-membered rings, such as dihydropyrroles. This process involves the cleavage of the highly strained central C-C bond of the bicyclic system. The stereochemistry of the starting material often influences the stereochemical outcome of the product, suggesting a concerted or nearly concerted mechanism in some cases.

Photochemical Rearrangements

Photochemical conditions provide an alternative pathway for the isomerization and rearrangement of strained bicyclic systems. The photolysis of related azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-enes, is a known method for generating bicyclo[2.1.0]pentane (housane) derivatives through the extrusion of nitrogen. beilstein-journals.org These reactions can proceed via either a concerted elimination of N₂ or a stepwise mechanism involving a diradical intermediate, with the specific pathway influencing the stereoselectivity of the product formation. beilstein-journals.org

Similarly, intramolecular photochemical [2+2] cycloadditions are employed to construct related strained azabicyclic frameworks, such as 2-azabicyclo[2.1.1]hexanes. nih.govacs.org While direct photochemical rearrangement studies on the parent this compound are less common, the principles established for related housanes and other azabicycles suggest that photoexcitation can lead to cleavage of the strained bonds and subsequent rearrangement to various isomers.

Reactivity with Nucleophiles, Electrophiles, and Radical Species

Ring-Opening Reactions

The strained C-N and C-C bonds of the this compound system are susceptible to cleavage by a variety of reagents. Nucleophilic attack, often facilitated by activation of the nitrogen atom, is a common mode of reactivity. For example, treatment of N-substituted this compound intermediates with nucleophiles can lead to the regioselective opening of the aziridine ring to form functionalized pyrrolidines. arkat-usa.orgresearchgate.net The regioselectivity of the attack is influenced by both steric and electronic factors.

Electrophilic addition to the nitrogen atom can also initiate ring-opening. Protonation or Lewis acid coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Reactions with radical species can also induce ring-opening, often leading to rearranged products. For instance, chemical and photochemical electron transfer studies on bicyclo[2.1.0]pentanes have shown that the resulting radical cations readily rearrange to cyclopentene (B43876) radical cations. figshare.com

Examples of Ring-Opening Reactions
Reactant/ConditionProduct TypeMechanism
Nucleophile (e.g., F⁻, NaN₃, KCN)Substituted PyrrolidineNucleophilic Ring-Opening
HBrRing-Expanded ProductElectrophilic Activation/Ring-Opening
Electron Transfer (PET/CET)Cyclopentene DerivativesRadical Cation Rearrangement

Reactivity with Imines and Related Electrophiles

The reaction of highly strained bicycloalkanes with electrophiles, particularly imines, has emerged as a powerful tool for constructing complex nitrogen-containing scaffolds. For instance, bicyclo[1.1.0]butanes undergo formal [3+2] cycloaddition reactions with imines, catalyzed by Lewis acids or Brønsted acids, to produce 2-azabicyclo[2.1.1]hexanes. researchgate.netnih.gov This reactivity is driven by the release of ring strain.

While specific examples detailing the reaction of the parent this compound with imines are not extensively documented in the search results, the analogous reactivity of other strained bicyclic systems suggests this would be a fruitful area of investigation. The reaction would likely proceed through a nucleophilic attack from the strained C-C bond onto the electrophilic imine carbon, followed by rearrangement to yield novel heterocyclic structures. The mechanism could be either concerted or stepwise, depending on the specific substrates and reaction conditions. researchgate.net

Investigation of Stereochemical Control in Reactions Involving this compound

The inherent strain and defined geometry of the this compound skeleton make it an important subject for stereochemical studies. Control over the stereochemistry of reactions involving this scaffold is essential for its application in asymmetric synthesis.

Research has demonstrated that stereochemical control can be achieved during the synthesis of the bicyclic system itself. In one approach, an optically active this compound was synthesized utilizing a p-tolylsulfinyl group as a chiral auxiliary. elsevierpure.com This method involves the intramolecular nucleophilic substitution of a cyclopropylmagnesium carbenoid intermediate possessing a magnesium anilide moiety. The presence of the chiral sulfinyl group directs the formation of the bicyclic product with a specific stereochemistry.

The synthesis begins with 1-chlorocyclopropyl p-tolyl sulfoxides that have an N-aryl-substituted aminomethyl group. Treatment with tert-butylmagnesium chloride deprotonates the amine, and subsequent sulfoxide/magnesium exchange with isopropylmagnesium chloride generates the key cyclopropylmagnesium carbenoid. This intermediate then undergoes a 4-exo-tet cyclization to form the this compound ring system. The stereochemical information from the chiral auxiliary is effectively transferred to the final product during this ring-closing step.

Further studies on derivatives, such as this compound-5-carboxylic acid, a conformationally restricted β-proline analogue, highlight the stereochemical rigidity of the system. digitellinc.com The fixed "envelope" conformation of this molecule suggests that reactions at its functional groups would proceed with a high degree of stereocontrol, influenced by the steric hindrance of the bicyclic core.

Mechanistic Studies of Reaction Pathways

Mechanistic studies of this compound and its analogues are critical for predicting their reactivity. These investigations often involve computational analysis and the characterization of transient intermediates, shedding light on the electronic and structural dynamics of the reactions.

While direct studies on the photodenitrogenation of precursors to form this compound are not extensively documented, the mechanism can be inferred from the well-studied photochemical denitrogenation of analogous bicyclic azoalkanes that yield carbocyclic bicyclo[2.1.0]pentane (housane). beilstein-journals.org These reactions are utilized in the stereoselective synthesis of strained compounds and are known to proceed through a stepwise mechanism. beilstein-journals.org

In the photochemical decomposition of compounds like 2,3-diazabicyclo[2.2.1]hept-2-enes, the reaction is initiated by photoexcitation, leading to the cleavage of one of the two C-N bonds. This process is often asynchronous. Non-adiabatic molecular dynamics (NAMD) simulations suggest that one σ-CN bond breaks on the excited state (S1) surface, and the other breaks after the molecule transitions back to the ground state (S0). beilstein-journals.org This stepwise extrusion of N2 explains the observed stereochemical outcomes, where a preference for the formation of an inverted product is often seen. beilstein-journals.org These dynamical effects are crucial in promoting the stereoselective formation of the bicyclic product. beilstein-journals.org It is plausible that similar stepwise, asynchronous mechanisms involving diradical intermediates would govern the photodenitrogenation pathways leading to azabicyclo[2.1.0]pentane systems.

The reactions of this compound and its isomers are characterized by the formation of highly reactive intermediates, which dictate the reaction course and the structure of the final products.

Diradicals: Diradical species are key intermediates in both the thermal and photochemical reactions of related bicyclic systems. In the context of forming housane analogues, photosensitized [2+2] cycloadditions of cyclopropenes with alkenes are proposed to proceed through a biradical intermediate. This mechanism involves the generation of a 1,4-biradical which then undergoes recombination to form the bicyclo[2.1.0]pentane core.

Similarly, the photosensitized strain-release formal cycloaddition of "azahousane" (a term used for this compound derivatives) with alkenes to form 2-azanorbornanes is initiated by energy transfer, suggesting a mechanism involving the cleavage of the highly strained central C-C bond to form a diradical intermediate that is then trapped by the alkene. nih.gov The direct and sensitized photodecomposition of other bicyclic azo-compounds also confirms the involvement of singlet and triplet diradical intermediates.

Aziridinium (B1262131) Ions: Bicyclic aziridinium ions are crucial intermediates in the rearrangements and ring-opening reactions of azabicycloalkanes. While this compound contains a four-membered azetidine (B1206935) ring fused to a three-membered cyclopropane ring, its isomer, 1-azabicyclo[2.1.0]pentane, consists of fused aziridine and cyclobutane (B1203170) rings. The high ring strain of the latter makes it prone to rearrangement. arkat-usa.org

Studies on 1-azabicyclo[2.1.0]pentane show that it can act as a precursor to a bicyclic aziridinium ion. arkat-usa.org For instance, enantiopure 2-hydroxyalkylazetidines can be rearranged into 3-fluoropyrrolidines in a stereospecific reaction that proceeds through a 1-azabicyclo[2.1.0]pentane intermediate. arkat-usa.org This intermediate is then regioselectively opened by a nucleophile (e.g., a fluoride (B91410) anion). The mechanism involves the formation of the bicyclic aziridinium ion, which is then attacked by the nucleophile at the bridgehead carbon atom. arkat-usa.orgbris.ac.uk This process allows for the stereospecific transfer of substitution patterns from the starting material to the expanded pyrrolidine ring. arkat-usa.org The formation and stability of such bicyclic aziridinium ions are influenced by ring size, substituents, and the solvent medium. nih.gov

Theoretical and Computational Chemistry of 2 Azabicyclo 2.1.0 Pentane Systems

Electronic Structure and Bonding Analysis

The electronic structure of 2-azabicyclo[2.1.0]pentane is fundamentally shaped by its significant ring strain. Computational studies, often employing methods like CASSCF and CASPT2, are crucial for elucidating the nature of its bonding. oberlin.edursc.org A key aspect of its electronic character is the interplay between the inherent strain of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings and the electronic effects of the nitrogen heteroatom.

A notable theoretical study compared the nucleophilic ring-opening of this compound with that of azabicyclo[1.1.0]butane. nih.gov Despite this compound having a higher strain release energy by nearly 14 kcal/mol, computations predicted a similar reactivity between the two molecules. nih.gov This finding highlights the critical role of electronic delocalization in governing reactivity, which can counteract the expected trends based solely on strain energy. nih.gov The presence of the three-membered ring in azabicyclo[1.1.0]butane allows for greater electron delocalization in the transition state, lowering the activation barrier to a level comparable to that of the more strained this compound. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods have been instrumental in mapping out the potential reaction pathways for bicyclo[2.1.0]pentane systems, the carbocyclic analogs of this compound. These studies provide a foundational understanding of the types of mechanisms that can be expected for the aza-analogue. For instance, thermal reactions of bicyclo[2.1.0]pentane, such as isomerizations to cyclopentene (B43876) and 1,4-pentadiene, and cycloadditions, have been investigated using high-level electronic structure calculations. oberlin.edursc.org These studies reveal complex mechanistic features that have been subjects of debate. oberlin.edursc.org

For this compound itself, computational studies have explored its involvement in intramolecular nucleophilic substitutions. The formation of the this compound ring system via a 4-exo-tet cyclization of cyclopropylmagnesium carbenoids has been described, indicating a feasible synthetic pathway that can be understood through computational modeling. elsevierpure.com

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For the related bicyclo[2.1.0]pentane system, transition states for various thermal rearrangements have been computationally located and characterized. oberlin.edursc.org These studies provide detailed geometric and energetic information about the highest energy points along the reaction coordinates, offering insights into the factors that control reaction rates and selectivity. The supplementary information from such studies often includes geometries, harmonic vibration frequencies, energies, and natural orbital occupancies for all stationary points, including transition states. oberlin.edursc.org

Energy Landscape Mapping

Understanding the complete energy landscape is crucial for predicting the outcome of a chemical reaction. Computational studies on related systems illustrate how different reaction pathways, including isomerizations and cycloadditions, can be mapped out. oberlin.edursc.org For bicyclo[2.1.0]pent-2-ene, a closely related unsaturated analog, the thermal isomerizations to cyclopentadiene (B3395910) have been investigated using a combination of DFT and high-level ab initio methods. capes.gov.br These studies reveal that the reactions are concerted and proceed through transition states with significant biradical character. capes.gov.br Such detailed mapping of the potential energy surface helps in understanding the competition between different reaction channels.

Conformational Analysis and Dynamics via Computational Methods

The rigid, bicyclic structure of this compound limits its conformational flexibility. However, derivatives of this core structure can exhibit interesting conformational properties. For instance, this compound-5-carboxylic acid, a conformationally restricted β-proline analogue, is noted to be fixed in an "envelope" conformation. digitellinc.com Computational methods are essential for determining the relative energies of different conformations and the barriers to interconversion, providing a dynamic picture of the molecule's behavior. While specific computational conformational analyses solely focused on the parent this compound are not extensively detailed in the searched literature, the principles from studies on substituted analogs and related bicyclic systems are applicable. For example, X-ray diffraction studies on cis- and trans-1,3-disubstituted housanes (bicyclo[2.1.0]pentanes) show them to be flattened analogues of cyclopentane (B165970) derivatives with a fixed envelope conformation. enamine.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of strained molecules like this compound. As previously mentioned, theoretical models have been developed that go beyond simple strain-release arguments to predict reactivity. nih.gov These models incorporate the concept of electronic delocalization, which can significantly influence the activation barriers of ring-opening reactions. nih.gov

The model that successfully rationalized the comparable reactivity of this compound and the less-strained azabicyclo[1.1.0]butane demonstrates the predictive power of modern computational chemistry. nih.gov By quantifying the contributions of both strain release and electronic delocalization, a more accurate prediction of reactivity can be achieved. This approach has been applied to rationalize the differences in reactivity for radical addition reactions of various bicyclic systems. nih.gov

While specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not prominent in the provided search results, the methodologies used for related systems are directly applicable. For example, DFT calculations are routinely used to investigate the transition states of different possible reaction pathways (e.g., regioisomeric or stereoisomeric pathways) to predict the most likely product. The stereoselective synthesis of polysubstituted housanes has been rationalized through combined experimental and computational investigations, highlighting the power of these predictive tools. rsc.org

Advanced Structural Elucidation Methodologies for 2 Azabicyclo 2.1.0 Pentane

Spectroscopic Approaches for Structural and Conformational Investigations

Spectroscopic techniques are fundamental to the structural analysis of 2-azabicyclo[2.1.0]pentane and its derivatives, offering a non-destructive means to probe the molecular framework in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for defining the constitution and stereochemistry of these systems.

Detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides the primary evidence for the bicyclic core structure. The chemical shifts, signal multiplicities, and coupling constants of the bridgehead and cyclopropyl (B3062369) protons offer significant information about the local electronic environment and dihedral angles between adjacent protons.

For complex stereochemical assignments, advanced NMR experiments are often employed. Nuclear Overhauser Effect (NOE) studies are particularly crucial for establishing the relative configuration of substituents. researchgate.net By measuring the spatial proximity of protons, NOE data can differentiate between endo and exo isomers and determine the orientation of groups attached to the bicyclic frame.

Mass spectrometry provides complementary information, confirming the molecular weight and elemental composition of the parent molecule and its derivatives. Tandem mass spectrometry can be used to study fragmentation patterns, which helps in the unambiguous identification of the C4H7N isomeric structure of this compound. oberlin.edu

Spectroscopic TechniqueType of Information ObtainedApplication to this compound
¹H NMRProton environment, chemical shifts, coupling constantsElucidation of basic connectivity and proton framework.
¹³C NMRCarbon skeleton and chemical environment of each carbon atomConfirmation of the number and type of carbon atoms in the bicyclic system. researchgate.net
NOE SpectroscopyThrough-space proton-proton proximitiesAssignment of relative stereochemistry (e.g., endo vs. exo substituents). researchgate.net
Mass SpectrometryMolecular weight and fragmentation patternsConfirmation of molecular formula (C4H7N) and differentiation from other isomers. oberlin.edu

X-ray Crystallographic Analysis for Stereochemical Assignment and Conformational Insights

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. For derivatives of this compound that can be crystallized, this technique provides unambiguous proof of their solid-state conformation and absolute stereochemistry.

Crystallographic studies performed on substituted bicyclo[2.1.0]pentane derivatives, also known as housanes, have provided critical insights into the conformational nature of this ring system. researchgate.net These analyses reveal that the five-membered ring adopts a fixed envelope conformation. researchgate.net This conformational rigidity is a key feature of the bicyclo[2.1.0]pentane framework, distinguishing it from the more flexible cyclopentane (B165970) ring system. X-ray diffraction studies have characterized these structures as flattened analogs of corresponding cyclopentane derivatives. researchgate.net

This technique is invaluable for validating stereochemical assignments made by other methods, such as NMR, and for understanding the precise spatial arrangement of substituents on the rigid scaffold. The data obtained from X-ray analysis serves as a benchmark for computational models and helps in understanding the structure-activity relationships of biologically active derivatives.

ParameterInsight Provided by X-ray CrystallographySignificance for this compound Derivatives
Stereochemical AssignmentUnambiguous determination of the relative and absolute configuration of stereocenters.Provides definitive proof of structure for complex, multi-substituted derivatives.
Conformational AnalysisReveals a fixed envelope conformation for the five-membered ring in the solid state. researchgate.netHighlights the rigid nature of the bicyclic scaffold compared to flexible carbocycles.
Bond Lengths and AnglesPrecise measurement of all intramolecular distances and angles.Provides data on the ring strain inherent in the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings.
Intermolecular InteractionsIdentifies packing forces and interactions within the crystal lattice.Helps understand the solid-state properties and potential for designing crystalline materials.

Applications in Advanced Organic Synthesis and Scaffold Design

Role as Building Blocks for Complex Molecular Architectures

The significant ring strain inherent in the bicyclo[2.1.0]pentane system, also known as housane, makes it a powerful building block for the efficient and selective construction of complex molecules. researchgate.netrsc.org This high-energy framework can undergo a variety of strain-release-driven transformations, enabling the formation of intricate molecular architectures that would be challenging to assemble through conventional methods. nih.gov The presence of a nitrogen atom in the 2-position further expands its synthetic utility, introducing a site for functionalization and diversification.

The synthesis of 2-azabicyclo[2.1.0]pentane derivatives has been achieved through methods such as the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids. elsevierpure.com This approach allows for the creation of substituted versions of the scaffold, which can then be incorporated into larger, more complex structures. elsevierpure.com The rigid structure of these building blocks is particularly useful in directing the stereochemical outcome of subsequent reactions, aiding in the construction of stereochemically rich molecules. smolecule.com The development of modular synthetic strategies, such as those employing photochemical [2+2] cycloadditions to access related strained bicyclic systems, highlights the ongoing effort to utilize these high-energy motifs to explore new areas of chemical space. researchgate.netescholarship.orgnih.gov

Utility in the Design of Conformationally Restricted Analogues

A key strategy in drug design is the use of conformational restriction, which involves rigidifying a flexible molecule to lock it into a specific, biologically active conformation. researchgate.netmagtech.com.cn This can lead to enhanced potency, improved selectivity for a biological target, and better metabolic stability. researchgate.netmagtech.com.cn The rigid, bicyclic structure of this compound is ideally suited for this purpose, serving as a template to create conformationally constrained analogues of biologically relevant molecules. researchgate.net

X-ray diffraction studies of related housane derivatives have shown that they can be viewed as flattened analogues of cyclopentane (B165970) derivatives, with the five-membered ring locked in a fixed envelope conformation. semanticscholar.org By incorporating the this compound core into a molecule, chemists can rigidly control the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.gov

Derivatives of this compound have been identified as novel, conformationally restricted analogues of β-proline. digitellinc.com Specifically, this compound-5-carboxylic acid is considered a form of β-proline that is structurally fixed in an "envelope" conformation. digitellinc.com Proline and its analogues are unique among amino acids due to their cyclic structure, which imparts significant conformational constraints on the peptide backbone. By creating even more rigid analogues like the this compound system, researchers can exert finer control over peptide and peptidomimetic structures. researchgate.net

The synthesis of these β-proline analogues, while challenging, has been achieved, providing access to Boc-protected derivatives that can be used in standard organic reactions, including amide synthesis. digitellinc.com This opens the door to their incorporation into peptide chains to study the effects of extreme conformational rigidity. digitellinc.com

Table 1: Comparison of Proline Analogues
CompoundKey Structural FeatureConformational FlexibilityPrimary Application
ProlineFive-membered pyrrolidine (B122466) ringLimited (puckered conformations)Natural amino acid, peptide structure inducer
2-Azabicyclo[2.1.1]hexaneFused four- and five-membered ringsHighly restricted nih.govConstrained proline analogue, collagen stability studies nih.gov
This compoundFused three- and four-membered ringsExtremely restricted ("fixed envelope") digitellinc.comRigid β-proline analogue, peptidomimetics digitellinc.com

Incorporating conformationally constrained proline analogues into peptides has profound implications for their structure and stability. nih.govnih.gov The unique cyclic structure of proline restricts the phi (Φ) torsion angle of the peptide backbone and influences the trans/cis isomerization of the preceding peptide bond. By introducing even more rigid structures like this compound, these effects can be amplified and fixed.

Studies on the related 2-azabicyclo[2.1.1]hexane system have shown that such rigid analogues can lock the ring pucker, which in turn influences the trans/cis ratio of the prolyl peptide bond. nih.gov This has significant consequences for the stability of protein structures, such as the collagen triple helix. nih.gov While detailed investigations into peptides containing this compound are still emerging, it is anticipated that its extreme rigidity will serve as a powerful tool to enforce specific secondary structures, such as β-turns or polyproline type II helices, and to enhance metabolic stability by protecting peptide bonds from enzymatic degradation. digitellinc.com

Strategies for Bioisosteric Replacement and 3D Chemical Space Exploration

In modern medicinal chemistry, there is a significant trend to move away from flat, two-dimensional molecules towards more three-dimensional, sp³-rich structures. nuph.edu.ua This "escape from flatland" is driven by the finding that molecules with a higher fraction of sp³-hybridized atoms often exhibit improved physicochemical properties, including better solubility and metabolic stability, and can lead to greater target specificity. escholarship.orgnih.gov this compound and related strained bicyclic scaffolds are key players in this strategy.

Saturated bicyclic cores, including azabicycloalkanes, have emerged as attractive bioisosteres for planar aromatic rings like benzene and pyrrolidine. nih.govnih.gov Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. Replacing a flat aromatic ring with a rigid, three-dimensional scaffold like this compound can maintain the crucial spatial arrangement of functional groups while improving drug-like properties. researchgate.netacs.org

For example, the 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) core is a well-established bioisostere for a para-substituted benzene ring. researchgate.net The development of synthetic routes to various azabicycloalkanes allows for "scaffold hopping," a strategy where chemists can systematically replace one core structure with another (e.g., a phenyl ring with a BCP or an azabicyclopentane) to fine-tune a molecule's properties and explore new regions of chemical space. escholarship.orgnih.gov

Table 2: Bioisosteric Replacement Strategies
Planar Motif3D Saturated BioisosterePotential Advantages of ReplacementReference Example
para-Substituted BenzeneBicyclo[1.1.1]pentane (BCP)Improved solubility, metabolic stability nih.govγ-secretase inhibitor nih.gov
PyrrolidineAzabicyclo[2.1.1]hexane (aza-BCH)Increased rigidity, novel exit vectors nih.govGeneral drug scaffolds nih.gov
Planar LinkersThis compoundExtreme conformational restriction, enhanced sp³ characterEmerging building block elsevierpure.comthieme.de

The incorporation of this compound directly addresses the need for scaffolds with a high sp³-rich character. elsevierpure.comthieme.de Molecular frameworks dominated by sp³-hybridized carbon atoms are less planar and more sphere-like, which is positively correlated with success in clinical trials. escholarship.org The strained, fused ring system of this compound is composed entirely of sp³-hybridized atoms (four carbons and one nitrogen), making it an ideal building block for designing novel, three-dimensional drug candidates. The development of modular approaches to synthesize these and related bicyclic structures is crucial for expanding the toolbox available to medicinal chemists and enabling the exploration of this valuable, sp³-rich chemical space. researchgate.netescholarship.org

Late-Stage Functionalization and Diversification Strategies for Complex Molecules

The unique structural and reactive properties of the this compound scaffold make it an intriguing component for late-stage functionalization and diversification in the synthesis of complex molecules. The inherent high ring strain of this bicyclic system serves as a powerful driving force for selective chemical transformations, allowing for the introduction of diverse functional groups and the generation of new molecular architectures from a common precursor. This approach is particularly valuable in medicinal chemistry, where the ability to rapidly generate analogues of a lead compound is crucial for structure-activity relationship (SAR) studies.

The primary strategy for the diversification of molecules containing the this compound moiety is through controlled, strain-releasing ring-opening reactions. These transformations leverage the latent reactivity of the fused ring system to introduce new substituents and stereocenters with a high degree of control.

A key diversification tactic involves the ring expansion of the this compound core to yield highly substituted and stereochemically complex pyrrolidine derivatives. researchgate.net This transformation can be triggered by a variety of reagents, leading to a diverse array of products. The reaction often proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. arkat-usa.org This process is typically highly regioselective, with the nucleophile attacking the bridgehead carbon atom. arkat-usa.org

This ring expansion methodology provides a powerful tool for molecular diversification, as a wide range of nucleophiles can be employed to introduce various functional groups. This allows for the systematic modification of a parent molecule, enabling the exploration of chemical space and the optimization of biological activity. The stereospecificity of these reactions is another significant advantage, as the stereochemistry of the starting this compound can be translated to the resulting pyrrolidine product. arkat-usa.org

While the this compound system itself is a key subject of study, the closely related 1-azabicyclo[2.1.0]pentane intermediates have been more extensively explored in the context of ring expansion reactions. researchgate.netarkat-usa.org The principles of these transformations, however, are directly applicable to the diversification of this compound-containing molecules. For instance, treatment of precursors that form a 1-azabicyclo[2.1.0]pentane intermediate with various nucleophiles leads to the stereospecific formation of 3-substituted pyrrolidines. arkat-usa.org

The following table summarizes representative examples of this diversification strategy, showcasing the variety of functional groups that can be introduced through the ring expansion of azabicyclo[2.1.0]pentane systems.

Starting Material PrecursorReagent/NucleophileProductYield (%)Reference
2-(α-hydroxyalkyl)azetidineThionyl chloride or Methanesulfonyl chloride3-(chloro- or methanesulfonyloxy)pyrrolidineGood to Excellent arkat-usa.org
2-(α-hydroxyalkyl)azetidineNaN3, KCN, KOH, or NaOAc in the presence of MsCl or SOCl23-azido-, 3-cyano-, 3-hydroxy-, or 3-acetoxypyrrolidineNot Specified arkat-usa.org
Enantiopure 2-hydroxyalkylazetidineDAST (N,N-diethylaminosulfur trifluoride)3-fluoropyrrolidineNot Specified arkat-usa.org

In addition to nucleophilic ring-opening, other diversification strategies for strained bicyclic systems, such as those involving radical intermediates, are also being explored. For the parent bicyclo[2.1.0]pentane, photochemical reactions with reagents like bromine and bromotrichloromethane lead to ring-opened products via radical intermediates. tu-darmstadt.de Such approaches could potentially be adapted for the late-stage functionalization of complex molecules bearing the this compound core.

Furthermore, the concept of "skeletal editing," where the core structure of a molecule is altered in a late-stage transformation, is a powerful diversification strategy. While direct examples involving this compound are still emerging, related transformations, such as the conversion of 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes, highlight the potential for dramatic structural modifications of bicyclic scaffolds. researchgate.netescholarship.org

Future Directions and Emerging Research Avenues for 2 Azabicyclo 2.1.0 Pentane Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 2-azabicyclo[2.1.0]pentane core remains a significant hurdle, often requiring multi-step sequences with modest yields. Future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic methodologies. A key challenge lies in the construction of the highly strained cyclopropane (B1198618) ring fused to the azetidine (B1206935) core.

Recent efforts have highlighted scalable syntheses, such as a five-step route starting from a commercially available protected amino alcohol. digitellinc.com However, critical steps like the intramolecular cyclopropanation often suffer from low yields, even after extensive optimization of catalysts such as Rh₂(OAc)₄ and Pd(OAc)₂. digitellinc.com Future work will likely target the discovery of novel catalytic systems that can facilitate this transformation more efficiently and stereoselectively. The development of photochemical or electrochemical methods could offer sustainable alternatives to traditional metal-catalyzed reactions, potentially proceeding under milder conditions and reducing hazardous waste. chemrxiv.orgresearchgate.netrsc.org The exploration of enzymatic catalysis could also provide highly selective and environmentally friendly routes to these strained systems.

Synthetic StrategyKey FeaturesChallenges & Future Directions
Intramolecular Nucleophilic Substitution Utilizes cyclopropylmagnesium carbenoids possessing a magnesium anilide moiety. elsevierpure.comRequires multi-step preparation of precursors; focus on one-pot procedures and expanding substrate scope.
Photochemical Denitrogenation Involves the photochemical decomposition of azoalkanes like 2,3-diazabicyclo[2.2.1]heptene to form the bicyclo[2.1.0]pentane core. chemrxiv.orgOften produces mixtures of stereoisomers; need for improved stereocontrol through chiral photosensitizers or catalysts.
Intramolecular [2+2] Photocycloaddition Construction of the bicyclic core from N-allyl enamides. escholarship.orgrsc.orgRequires photochemical reactors, which can be a limitation for scalability; development of visible-light mediated processes is a key goal. chemrxiv.orgresearchgate.net
Sustainable Approaches Employing visible light, organic dyes as photocatalysts, and metal-free conditions. chemrxiv.orgacs.orgIdentifying suitable precursors for this compound and optimizing reaction efficiency for this specific scaffold.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The high ring-strain energy of the this compound skeleton, a fusion of cyclopropane and cyclobutane (B1203170) rings, suggests a rich and largely unexplored reactivity profile. rsc.org While strain release is a primary driving force for its reactions, the interplay with electronic effects, such as delocalization, can lead to complex and potentially unique chemical behavior. nih.govchemrxiv.org

Future research will likely focus on systematically investigating the reactions of this scaffold with a wide range of reagents. This includes exploring its behavior in cycloadditions, ring-opening reactions with various nucleophiles and electrophiles, and transition-metal-catalyzed cross-coupling reactions. nih.govsmolecule.com Computational studies will be invaluable in predicting and understanding these novel transformations, providing insights into reaction mechanisms and transition state energies. nih.govresearchgate.net A deeper understanding of how substituents on the bicyclic core influence its reactivity will be crucial for designing strategic synthetic applications. For instance, studies on related strained systems like bicyclo[1.1.0]butanes have shown that strain release can enable transformations that are otherwise difficult to achieve, a principle that holds great promise for this compound. nih.govchemrxiv.org

Advancements in Asymmetric Synthesis and Stereocontrol

The creation of stereochemically defined molecules is paramount for applications in medicinal chemistry and materials science. For this compound, which possesses multiple stereocenters, the development of robust methods for asymmetric synthesis is a critical frontier. Current strategies have demonstrated the feasibility of using chiral auxiliaries, such as a p-tolylsulfinyl group, to synthesize optically active 2-azabicyclo[2.1.0]pentanes. elsevierpure.com

However, the future lies in the development of catalytic asymmetric methods. This involves the design of chiral catalysts—whether metal-based, organocatalytic, or enzymatic—that can control the stereochemical outcome of the key ring-forming reactions. nih.govcolab.ws For example, enantioselective zinc-catalyzed cycloadditions have been successfully applied to the synthesis of related azabicyclo[2.1.1]hexanes. colab.wsresearchgate.net Similar strategies could be adapted for this compound. Furthermore, understanding the origin of stereoselectivity in reactions such as photochemical denitrogenation, through a combination of experimental studies and non-adiabatic molecular dynamics simulations, will be essential for rationally designing more selective synthetic routes. chemrxiv.org

Asymmetric StrategyDescriptionFuture Research Focus
Chiral Auxiliaries A covalently attached chiral group directs the stereochemical outcome of a reaction. elsevierpure.comDeveloping easily cleavable and recyclable auxiliaries.
Organocatalysis Use of small chiral organic molecules (e.g., confined Brønsted acids) to catalyze enantioselective transformations. nih.govDesigning specific organocatalysts for the key cyclization step in this compound synthesis.
Transition Metal Catalysis Chiral ligands coordinated to a metal center induce asymmetry in reactions like cycloadditions or C-H functionalization. colab.wsScreening and designing new chiral ligands and metal complexes for improved enantioselectivity and efficiency.
Photocatalysis Utilizing chiral photosensitizers to control stereochemistry in light-induced reactions. chemrxiv.orgresearchgate.netExploring energy transfer pathways that can differentiate between diastereomeric transition states.

Integration with Machine Learning and AI for Reaction Prediction and Design

The complexity of the reactions involving strained molecules like this compound makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate research by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic pathways.

Future efforts will likely involve creating datasets of reactions involving strained bicyclic systems to train ML models. These models, such as message passing neural networks, can learn to predict reactivity and regioselectivity by analyzing molecular structures. nih.gov For instance, ML has been used to predict the outcomes of Minisci reactions and P450-based functionalizations, demonstrating its potential for complex chemical systems. nih.gov AI algorithms could be employed to perform in silico screening of potential catalysts and starting materials for the synthesis of this compound derivatives, significantly reducing the experimental effort required. researchgate.net Furthermore, combining ML with quantum chemical calculations can provide more accurate predictions of reaction barriers and product distributions, guiding synthetic chemists toward the most promising experimental strategies. researchgate.netkaust.edu.sa

Expanded Utility in the Construction of Functional Materials and Advanced Scaffolds

While the chemistry of this compound is still in its early stages, its rigid, three-dimensional structure makes it an attractive scaffold for applications in medicinal chemistry and materials science. Analogous sp³-rich frameworks, such as azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes, have been successfully used as bioisosteres for phenyl rings, improving the physicochemical properties of drug candidates. escholarship.orgacs.orgnih.govacs.org

The future in this area will involve the synthesis of functionalized this compound derivatives and the evaluation of their properties. Introducing this scaffold into peptides as a conformationally restricted β-proline analogue is one promising direction that is already underway. digitellinc.com This could lead to the development of peptidomimetics with enhanced stability and specific biological activities. In materials science, the rigid nature of the this compound core could be exploited to create novel polymers, liquid crystals, or molecular switches. The defined exit vectors of substituents on the scaffold could allow for the precise spatial arrangement of functional groups, leading to materials with unique optical, electronic, or mechanical properties. acs.org

Q & A

Q. How can the thermodynamic stability of this compound be evaluated experimentally?

  • Methodology : Isomerization enthalpy measurements via computational modeling (e.g., DFT) combined with gas-phase reactivity studies. Evidence suggests that some bicyclic amines exhibit low stability under thermal or catalytic conditions, leading to ring-opening or rearrangement .
  • Data Interpretation : Compare experimental results (e.g., product ratios from hydroxylation) with theoretical predictions to assess strain energy and stability .

Q. What spectroscopic techniques are effective for identifying this compound derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) and multidimensional chromatography for separation and molecular identification. NMR is critical for structural elucidation, focusing on methylene proton splitting patterns and substituent-induced shifts .

Advanced Research Questions

Q. How do radical intermediates influence the hydroxylation mechanisms of bicyclo[2.1.0]pentane systems?

  • Methodology : Use radical clock substrates (e.g., bicycloalkanes) to probe cage escape vs. geminate recombination. For this compound, analyze product ratios (e.g., primary/secondary alcohols) to infer radical lifetimes and partitioning .
  • Data Contradiction : Discrepancies between GC/MS data and theoretical models may arise from impurities or competing pathways. Validate with isotopic labeling or kinetic isotope effects .

Q. What strategies resolve contradictions in reaction yields for bicyclo[2.1.0]pentane derivatives under varying catalytic conditions?

  • Methodology : Compare catalyst performance (e.g., OACC vs. OST3-9 char) using purity-controlled reagents. Impurities in starting materials (e.g., 3-chloro-3-methylpentane) can skew HCl yields and conversion rates .
  • Experimental Refinement : Replicate reactions with high-purity substrates and characterize intermediates in situ to isolate catalyst-specific effects .

Q. How can computational models predict regioselectivity in ring-opening reactions of this compound?

  • Methodology : Apply density functional theory (DFT) to map transition states and compare with experimental outcomes (e.g., fluoride anion attack in DAST-mediated rearrangements). Focus on steric and electronic factors governing ring-opening pathways .
  • Validation : Cross-reference computed activation barriers with kinetic data from temperature-dependent NMR or stopped-flow experiments .

Methodological Guidance

  • Literature Review : Prioritize studies on analogous bicyclic systems (e.g., oxabicyclo derivatives) to infer reactivity trends .
  • Reproducibility : Document reaction conditions (e.g., catalyst batches, solvent purity) to mitigate variability. Reference technical reports for omitted details .
  • Ethical Compliance : Ensure synthetic protocols adhere to safety standards, especially when handling reactive intermediates (e.g., nitroso compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.